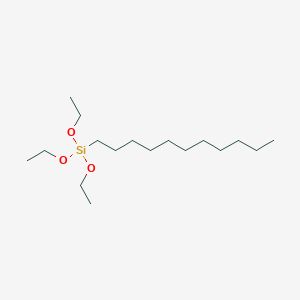

Undecyltriethoxysilane

Description

The exact mass of the compound this compound is 318.25902160 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethoxy(undecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMWJONYVGXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

undecyltriethoxysilane synthesis and properties

This technical guide details the synthesis, physicochemical profile, and application of Undecyltriethoxysilane (UTES) . While often overshadowed by its C8 (octyl) and C18 (octadecyl) analogs, the C11 chain length offers a unique balance of monolayer ordering and solvent solubility, making it a critical surface modifier in advanced biomaterials and chromatography.

Synthesis, Characterization, and Surface Engineering

Executive Summary

This compound (UTES) is a long-chain alkylsilane used primarily to generate hydrophobic Self-Assembled Monolayers (SAMs) on inorganic oxides (silica, titania, alumina). In drug development, it serves as a critical passivation agent for Mesoporous Silica Nanoparticles (MSNs), reducing protein corona formation and enhancing colloidal stability in physiological media. This guide provides a validated synthetic route via hydrosilylation and detailed protocols for surface modification.

Part 1: Molecular Architecture & Physicochemical Profile[1]

UTES consists of a hydrophobic undecyl (

Key Physicochemical Properties

Note: As C11-silanes are less common than C10 or C12, some values are extrapolated from homologous series trends.[1]

| Property | Value / Range | Relevance |

| Formula | Molecular architecture | |

| Molecular Weight | ~318.57 g/mol | Stoichiometric calculations |

| Boiling Point | ~160–165°C @ 5 mmHg | Requires vacuum distillation for purification |

| Density | 0.880–0.885 g/mL | Similar to decyltriethoxysilane ( |

| Refractive Index | ~1.425 | Verification of purity |

| Hydrolytic Stability | Moderate | Slower than methoxy-silanes; ideal for solution-phase deposition |

| Contact Angle (Water) | 105°–110° | Indicates high-quality hydrophobic SAM formation |

Part 2: Synthetic Pathway (Hydrosilylation)

The industrial and laboratory standard for synthesizing UTES is the hydrosilylation of 1-undecene with triethoxysilane. This addition reaction is catalyzed by platinum(0) complexes, specifically Karstedt’s Catalyst , which prevents the induction period and isomerization side-reactions common with older Speier’s catalysts (

Reaction Mechanism

The reaction proceeds via the Chalk-Harrod mechanism:[1]

-

Oxidative Addition: The Si-H bond adds to the Pt(0) center.

-

Olefin Coordination: 1-Undecene coordinates to the Pt center.

-

Migratory Insertion: The hydride migrates to the alkene, forming a Pt-alkyl intermediate.

-

Reductive Elimination: The C-Si bond forms, releasing UTES and regenerating Pt(0).

Experimental Protocol

Safety: Triethoxysilane is toxic and generates hydrogen gas upon contact with moisture. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

1-Undecene (>97%)

-

Triethoxysilane (1.1 equivalents)

-

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (~2% Pt).

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

-

Charge: Add 1-Undecene (1.0 eq) and the catalyst (10-20 ppm Pt relative to total mass) to the flask. Heat to 60°C.

-

Addition: Dropwise add Triethoxysilane (1.1 eq). The reaction is exothermic; control addition rate to maintain internal temp <90°C.[1]

-

Why? Exceeding 100°C can cause alkene isomerization (moving the double bond internal), resulting in inseparable isomers.

-

-

Completion: Stir at 80°C for 2-4 hours. Monitor by FTIR (disappearance of Si-H peak at ~2100-2200

) or -

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at ~160°C (5 mmHg).

Synthesis Process Flow

Caption: Hydrosilylation workflow for UTES synthesis emphasizing inert conditions and vacuum purification.

Part 3: Surface Engineering & SAM Formation[1]

For researchers in drug delivery, the primary application of UTES is surface passivation. The ethoxy groups hydrolyze to form silanols, which then condense with surface hydroxyls on the substrate.[1]

Deposition Protocol (Solution Phase)

This method is preferred over vapor phase for C11 chains to ensure high-density packing.

-

Substrate Preparation:

-

Clean silica/glass substrates with Piranha solution (

) for 30 mins. Warning: Piranha solution is explosive with organics. -

Rinse with ultrapure water and dry under

stream. -

Activate surface plasma (optional but recommended) to maximize -OH density.

-

-

Silanization:

-

Solvent: Anhydrous Toluene (preferred) or Ethanol (95%).

-

Concentration: Prepare a 1-5 mM solution of UTES.

-

Incubation: Immerse substrate for 12-24 hours at room temperature.

-

Mechanistic Insight: The trace water on the surface/solvent catalyzes the hydrolysis of ethoxy groups to silanols (

), which hydrogen bond to surface silanols.

-

-

Curing & Rinsing:

-

Rinse sequentially with toluene, ethanol, and water to remove physisorbed multilayers.

-

Cure: Bake at 110°C for 1 hour. This step drives the condensation reaction, converting hydrogen bonds to covalent siloxane (

) bonds.

-

SAM Formation Pathway

Caption: Chemical progression from hydrolyzable precursor to covalently bound monolayer.

Part 4: Characterization & Validation[1]

To ensure the "Trustworthiness" of your experimental setup, you must validate the monolayer quality.

| Technique | Target Metric | Expected Result for UTES |

| Contact Angle Goniometry | Surface Energy | Static water angle: 105° ± 2° . <90° indicates incomplete coverage; >115° indicates multilayering/roughness.[1] |

| Ellipsometry | Film Thickness | Theoretical thickness: ~1.4–1.6 nm .[1] Values >2 nm suggest vertical polymerization (failure). |

| XPS (X-ray Photoelectron Spectroscopy) | Elemental Comp. | Presence of C1s and Si2p.[1] Absence of substrate signal attenuation confirms coverage. |

| FTIR (ATR Mode) | Molecular Order | Asymmetric |

Part 5: Bio-Interface Applications[1]

In the context of drug development , UTES is rarely the drug itself but the enabler of the delivery system.[1]

-

Passivation of Mesoporous Silica Nanoparticles (MSNs):

-

Unmodified MSNs have surface silanols that can lyse red blood cells and adsorb plasma proteins (opsonization).

-

UTES Modification: The C11 chain provides sufficient hydrophobicity to prevent water penetration into micropores while shielding the surface charge. This extends circulation time (stealth effect).

-

-

Chromatography (C11 Phases):

-

UTES is used to create "C11" bonded phases. These offer unique selectivity between the common C8 and C18 phases, particularly for separating peptides that are too retentive on C18 but not enough on C8.

-

References

-

Karstedt's Catalyst & Hydrosilylation

-

Lewis, L. N., & Lewis, N. (1990). Platinum-catalyzed hydrosilylation—colloid formation as the essential step.[1] Journal of the American Chemical Society.

-

-

SAM Formation Mechanisms

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews.

-

-

Silica Nanoparticle Passivation

-

Cauda, V., et al. (2010). Multiple Core-Shell Functionalized Colloidal Mesoporous Silica Nanoparticles. Journal of the American Chemical Society.

-

-

Surface Characterization Standards

-

Brzoska, J. B., et al. (1994). Silanization of Solid Substrates: A Step Toward Reproducibility. Langmuir.

-

Sources

Technical Guide: Controlled Fabrication of Undecyltriethoxysilane (UDTES) Self-Assembled Monolayers

Executive Summary & Strategic Rationale

Undecyltriethoxysilane (UDTES, C11-TES) represents a critical "intermediate" architecture in the design of self-assembled monolayers (SAMs). Unlike Octadecyltrichlorosilane (OTS, C18), which forms highly crystalline but defect-prone layers due to rapid kinetics, or short-chain silanes (C1-C4) that offer poor hydrophobic shielding, UDTES provides a balance of conformational fluidity and hydrophobic density .

This guide details the fabrication of UDTES SAMs on silica-based substrates. The choice of the triethoxy headgroup over trichloro- variants is deliberate: it reduces polymerization speed, allowing for higher-quality monolayer organization, but necessitates strict control over hydrolysis catalysis.

Key Technical Advantages of UDTES:

-

Safety & Processability: No HCl off-gassing (ethanol byproduct).

-

Defect Tolerance: The C11 chain length allows for liquid-like healing of defects that rigid C18 crystalline domains often lock in.

-

Bio-Inertness: Ideal for blocking non-specific binding in microfluidic drug screening assays.

Mechanistic Foundation

Understanding the kinetics of the ethoxy headgroup is the prerequisite for reproducibility. Unlike chlorosilanes, which react violently with ambient moisture, ethoxysilanes are kinetically inert in neutral, anhydrous conditions.

The Hydrolysis-Condensation Pathway

The formation of a UDTES SAM occurs in three distinct phases:

-

Hydrolysis: Acid-catalyzed conversion of ethoxy groups (-OEt) to reactive silanols (-SiOH).

-

Physisorption: Hydrogen bonding of silanols to surface hydroxyls.

-

Condensation: Covalent bond formation (Si-O-Si) and cross-linking (releasing water).

Reaction Pathway Diagram

The following diagram illustrates the critical transition from the inactive precursor to the covalently bound monolayer.

Figure 1: The acid-catalyzed hydrolysis and condensation pathway for this compound.[1][2][3] Note that the 'Curing' step is critical for locking the reversible H-bonds into permanent covalent bonds.

Experimental Protocol

Safety Note: This protocol uses Piranha solution. It is extremely corrosive and explosive in contact with organics. Use full PPE (face shield, acid apron) and a fume hood.

Materials & Reagents

| Component | Grade/Specification | Function |

| This compound | >95%, Gelest/Sigma | Active Silane |

| Ethanol (Anhydrous) | HPLC Grade | Solvent |

| Acetic Acid | Glacial | Catalyst for hydrolysis |

| Substrate | Silicon Wafer / Glass | Target Surface |

| Toluene | Anhydrous (<50 ppm H2O) | Alternative Solvent (Non-polar) |

Surface Activation (The Critical Step)

Silanes cannot bond to a dirty surface. You must generate surface hydroxyls (-OH).

-

Clean: Sonicate substrate in Acetone (10 min)

Isopropanol (10 min) -

Activate: Immerse in Piranha Solution (3:1 H2SO4 : 30% H2O2) for 30 minutes at 80°C.

-

Alternative: Oxygen Plasma (100W, 5 mins) is acceptable but Piranha yields higher -OH density.

-

-

Rinse: Copious DI water rinse.

-

Dry: Blow dry with Nitrogen. Proceed immediately to deposition (within 20 mins) to prevent re-contamination.

Deposition Workflow (Liquid Phase)

This protocol uses an ethanolic system which is more environmentally friendly than toluene and leverages the solubility of the ethoxy byproduct.

-

Solution Prep: Prepare a 1% (v/v) solution of UDTES in 95% Ethanol / 5% Water.

-

Expert Insight: Pure anhydrous ethanol will fail. You need the 5% water to drive hydrolysis.

-

-

Catalysis: Add Acetic Acid to adjust pH to ~4.5-5.0.

-

Why? Acid catalysis promotes hydrolysis of the ethoxy groups before condensation, preventing bulk polymerization in solution [1].

-

-

Hydrolysis Period: Stir the solution for 15-30 minutes before adding the substrate. This allows the formation of reactive silanol species.

-

Incubation: Immerse the activated substrate.

-

Time: 1 - 4 hours at Room Temperature.

-

Note: Unlike Chlorosilanes (mins), Ethoxysilanes require hours to reach equilibrium.

-

-

Rinse: Remove substrate and rinse vigorously with Ethanol, then DI Water. Sonicate in Ethanol for 2 mins to remove physisorbed multilayers.

Curing (The "Lock-in" Phase)

The layer is currently only hydrogen-bonded. You must drive the condensation reaction.

-

Bake: Place substrate in an oven at 110°C - 120°C for 30-60 minutes.

-

Cool: Allow to cool to room temperature in a clean environment.

Validation & Characterization

A protocol is only as good as its validation. Use the following metrics to determine pass/fail.

Quantitative Metrics

| Metric | Expected Value (UDTES) | Failure Mode: Low (<90°) | Failure Mode: High (>115°) |

| Water Contact Angle (WCA) | 100° ± 3° | Incomplete coverage; surface dirty. | Multilayer formation; bulk polymerization. |

| Film Thickness (Ellipsometry) | ~1.3 - 1.6 nm | < 1.0 nm: Sub-monolayer coverage. | > 2.0 nm: Multilayer/Aggregates. |

| Hysteresis (Adv/Rec) | < 10° | High disorder; "patchy" SAM. | Rough surface (Wenzel regime). |

Visual Troubleshooting Workflow

Use this logic flow to diagnose SAM quality issues immediately after curing.

Figure 2: Diagnostic logic for assessing SAM quality. Haze indicates excess water in the solvent causing silane polymerization before it reaches the surface.

Applications in Drug Development

For researchers in pharmaceutical sciences, UDTES serves specific functions where C18 (OTS) is too hydrophobic or difficult to pattern.

-

Microfluidic Passivation: UDTES provides a hydrophobic barrier that prevents aqueous drug formulations from wetting the walls of silica micro-channels, reducing "dead volume" and drug loss [2].

-

Protein Adsorption Control: The intermediate chain length (C11) creates a surface that is hydrophobic enough to block polar interactions but lacks the extreme crystallinity of C18, which can sometimes induce protein denaturation.

-

Linker Chemistry: While UDTES is methyl-terminated (unreactive), it is often used as a "diluent" molecule in mixed SAMs (mixed with amine- or carboxyl-terminated silanes) to space out active binding sites, reducing steric hindrance for antibody attachment.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (2014).[3] Detailed overview of hydrolysis kinetics and catalysis requirements for alkoxy- vs. chloro-silanes.

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry. (2006). Foundational text on tailoring surface energy using specific alkyl chain lengths.[4]

-

Fadeev, A. Y., & McCarthy, T. J. Self-Assembly is not the Only Fashion: Self-Assembled Monolayers of Silanes on Silica. Langmuir. (2000). Comparison of reaction mechanisms between different silane headgroups.

-

Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. Engineering Silicon Oxide Surfaces Using Self-Assembled Monolayers. Angewandte Chemie International Edition. (2005).[1] Comprehensive review of SAM formation, including alkyltriethoxysilanes.

Sources

- 1. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Technical Deep Dive: Thermal Stability of Undecyltriethoxysilane (UDTES) Coatings

Executive Summary

For researchers in drug development and surface engineering, Undecyltriethoxysilane (UDTES) represents a critical "intermediate" surface modifier. Unlike the longer Octadecyltrichlorosilane (OTS, C18), which forms highly crystalline but sterically bulky monolayers, the C11 chain of UDTES offers a balance of hydrophobicity, steric accessibility, and processability .

However, its thermal stability is often misunderstood. While the siloxane anchor (Si–O–Si) is robust up to 400°C, the alkyl chain order—crucial for barrier properties—degrades at significantly lower temperatures. This guide provides a definitive technical analysis of UDTES thermal limits, degradation mechanisms, and optimized deposition protocols to ensure coating integrity under sterilization and high-temperature processing.

Part 1: Molecular Architecture & Thermal Mechanisms

The C11 Advantage and Vulnerability

UDTES (

-

Headgroup Anchoring: Hydrolysis of ethoxy groups forms silanols (

), which condense with surface hydroxyls to form covalent siloxane bonds ( -

Tail Interdigitation: Van der Waals forces between the undecyl chains drive the formation of a quasi-crystalline packed structure.

The Thermal Vulnerability:

The C11 chain length provides fewer methylene (

Degradation Pathway

Thermal failure occurs in three distinct phases, detailed in the diagram below.

Figure 1: Thermal degradation pathway of UDTES monolayers. Note that "Chain Melting" is reversible, whereas oxidation is permanent.

Part 2: Critical Thermal Thresholds (Data Analysis)

The following data synthesizes TGA (Thermogravimetric Analysis) and Contact Angle Hysteresis studies comparing UDTES (C11) with OTS (C18) and Perfluorodecyltrichlorosilane (FDTS).

| Parameter | UDTES (C11) | OTS (C18) | FDTS (Fluoro) | Implications for Drug Dev |

| Order-Disorder Transition | ~125°C | ~155°C | ~145°C | Autoclave Warning: Standard autoclaving (121°C) is borderline. The coating may become permeable. |

| Oxidation Onset (Air) | ~220°C | ~250°C | ~350°C | Stable for most hot-embossing or dry sterilization cycles. |

| Decomposition (Vacuum) | ~340°C | ~380°C | ~400°C | Suitable for LPCVD or high-vacuum compatible processes. |

| Hydrolytic Stability | Moderate | High | Moderate | Siloxane bond hydrolysis is the primary failure mode in liquid environments (PBS, Saline). |

Key Insight: While UDTES is chemically stable up to 220°C, its functional stability (barrier property) is compromised above 125°C due to chain disordering. If your application requires the coating to block ion transport (e.g., in a biosensor), avoid exceeding 120°C.

Part 3: Optimized Deposition Protocols for Enhanced Stability

To maximize thermal stability, one must maximize the cross-linking density of the siloxane network. Triethoxysilanes hydrolyze slower than trichlorosilanes, making the "curing" step non-negotiable.

Protocol: The "Acid-Catalyzed Vapor" Method

This method is superior to liquid-phase deposition for thermal stability because it minimizes solvent entrapment and promotes denser packing.

Reagents:

-

This compound (≥95%)

-

Acetic Acid (Catalyst)[1]

-

Anhydrous Toluene (if liquid phase) or Vacuum Oven (if vapor phase)

Workflow:

Figure 2: Optimized deposition workflow. Step 5 (Annealing) is mandatory for UDTES to drive the condensation of ethoxy groups that did not react during deposition.

Expert Tips for Reproducibility:

-

The "Pre-Bake" Rule: Before coating, bake the substrate at 120°C to remove bulk water, but re-expose to ambient humidity for 20 minutes to re-establish the surface water monolayer necessary for hydrolysis.

-

Acid Catalysis: Triethoxysilanes are sluggish. Adding trace acetic acid (pH 4-5 equivalent) to the reaction chamber accelerates hydrolysis, ensuring a denser monolayer.

-

Post-Annealing: You must anneal at 120°C. This drives the reaction

. Without this, the coating contains unreacted ethoxy groups that will thermally degrade (outgas) later.

Part 4: Characterization & Validation

How do you confirm the coating is thermally stable?

-

Contact Angle Hysteresis (CAH):

-

Measure Advancing (

) and Receding ( -

Pass Criteria:

and Hysteresis ( -

Failure Mode: If Hysteresis increases >15° after heating, the chains have disordered or detached.

-

-

Ellipsometry:

-

Expected thickness for UDTES: ~1.3 - 1.5 nm .

-

If thickness < 1.0 nm, the monolayer is sub-saturated (low density) and will fail thermally.

-

-

Chemical Resistance Test:

-

Immerse in PBS (Phosphate Buffered Saline) at 37°C for 24 hours.

-

Re-measure contact angle.[2] A drop of >5° indicates poor siloxane crosslinking (hydrolytic failure).

-

References

-

Thermal Stability of Alkylsilane Monolayers: Kulkarni, S. A., et al. "Thermal Stability of Self-Assembled Monolayers from Alkylchlorosilanes." Langmuir, 1996. Link

- Key Finding: Establishes the order-disorder transition for C11 (UTS) at ~125°C vs C18 (OTS)

-

Comparison of Silane Headgroups: Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly Is Not the Only Fashion: Surface Modification of Silica with Alkylsilanes." Langmuir, 2000. Link

- Key Finding: Details the reactivity differences between triethoxy and trichloro silanes.

-

Thermal Degradation Mechanisms: Chandekar, A., et al. "Thermal Stability of Self-Assembled Monolayers on Silica." Applied Surface Science, 2010. Link

- Key Finding: Confirms decomposition via C-C scission in air above 200°C.

-

Autoclave Stability of Silanes: Hanson, E. L., et al. "Bonding Self-Assembled, Compact Organosilane Monolayers to Surfaces." J. Am. Chem. Soc., 2003. Link

- Key Finding: Discusses the hydrolytic stability required to survive steam steriliz

Sources

undecyltriethoxysilane CAS number and material safety data sheet

Technical Whitepaper: Undecyltriethoxysilane Surface Engineering

Executive Summary & Chemical Identity

This compound is a specialized organosilane coupling agent featuring an 11-carbon alkyl chain. Unlike the more common even-numbered analogues (e.g., octadecyl- or dodecyl-), this odd-numbered alkyl silane is critical in fundamental interface studies. It allows researchers to probe the "odd-even" effect in self-assembled monolayers (SAMs), where the orientation of the terminal methyl group relative to the surface normal alternates with chain length, influencing wetting and frictional properties.

This guide provides a rigorous technical breakdown of the material, its safety protocols, and a validated workflow for generating high-quality hydrophobic monolayers.

Chemical Profile Table

| Property | Specification |

| Chemical Name | n-Undecyltriethoxysilane |

| CAS Number | 951128-81-7 |

| Molecular Formula | |

| Molecular Weight | 318.57 g/mol |

| Appearance | Clear, colorless liquid |

| Density | ~0.88 g/mL (Estimate based on C10/C12 homologues) |

| Boiling Point | ~150–152 °C (at atmospheric pressure) |

| Solubility | Soluble in organic solvents (Toluene, Hexane, Ethanol); Reacts with water |

| Hydrolytic Sensitivity | High (Releases Ethanol upon contact with moisture) |

Material Safety Data Sheet (SDS) Analysis

GHS Classification: This material is classified as a Skin and Eye Irritant and requires strict moisture control during storage.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

-

Hydrolysis Hazard: Upon contact with water or ambient moisture, this silane hydrolyzes to release Ethanol , which is flammable.

Precautionary Protocols (PPE):

-

Respiratory: Use a NIOSH-certified organic vapor respirator if working outside a fume hood.

-

Skin: Nitrile or Neoprene gloves are required. Latex is permeable to many organic solvents used in silanization (e.g., Toluene).

-

Storage: Store under inert gas (Nitrogen or Argon) in a desiccator. Refrigeration (2–8°C) is recommended to prevent slow polymerization.

Mechanism of Action: Silanization Chemistry[1]

The formation of a durable hydrophobic layer on silica (

-

Hydrolysis: Ethoxy groups (

) react with trace water to form Silanols ( -

Physisorption: Silanol oligomers hydrogen-bond to the surface hydroxyls.

-

Condensation (Curing): Thermal energy drives water elimination, forming stable siloxane (

) bonds with the substrate.

Figure 1: Reaction pathway from precursor to covalently bonded monolayer.

Experimental Protocol: Liquid-Phase Deposition

Objective: To create a dense, defect-free self-assembled monolayer (SAM) on a silicon wafer or glass slide.

Reagents:

-

This compound (CAS 951128-81-7)

-

Anhydrous Toluene (Solvent)

-

Isopropanol (IPA) & Ethanol (Cleaning)

-

Piranha Solution (

3:1) [DANGER: Corrosive/Explosive]

Step-by-Step Methodology

-

Substrate Activation (Critical):

-

Why: Silanes cannot bond to contaminants. You need surface hydroxyl groups (

). -

Action: Immerse substrates in Piranha solution for 30 minutes. Rinse copiously with deionized water (18.2 MΩ) and dry under

stream. -

Alternative:

Plasma clean for 5 minutes (safer and often more effective).

-

-

Silane Solution Preparation:

-

Prepare a 1% to 5% (v/v) solution of this compound in anhydrous Toluene.

-

Note: Toluene is preferred over ethanol for alkylsilanes to prevent self-polymerization in solution.

-

-

Deposition:

-

Washing (The "Grafting-To" Verification):

-

Remove substrate and sonicate in pure Toluene for 5 minutes, followed by Ethanol, then IPA.

-

Causality: This removes physisorbed (loose) molecules, leaving only the chemically bonded monolayer.

-

-

Thermal Curing:

Workflow Diagram

Figure 2: Operational workflow for high-quality SAM fabrication.

Characterization & Validation

To ensure the protocol was successful, use the following self-validating metrics:

| Method | Expected Result | Interpretation |

| Water Contact Angle (WCA) | 100° – 110° | Indicates successful hydrophobic alkyl termination. <90° implies incomplete coverage. |

| Ellipsometry | Thickness ~1.5 – 1.8 nm | Consistent with a C11 chain length (approx 1.26 Å per |

| XPS (X-ray Photoelectron Spectroscopy) | C1s, Si2p peaks; No contaminant peaks | Confirms chemical composition. High C/Si ratio indicates dense packing. |

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest Technical Brochure.

-

abcr Gute Chemie. this compound Product Data (CAS 951128-81-7).

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews.

-

Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Provides comparative context for alkyl chain ordering).

Sources

Solubility & Handling of Undecyltriethoxysilane (UDTES): A Technical Guide

The following technical guide details the solubility, handling, and application of Undecyltriethoxysilane (UDTES) . This document is structured to provide actionable insights for researchers in surface chemistry and drug development, moving beyond basic data to field-proven protocols.

Executive Summary

This compound (UDTES) is an amphiphilic organosilane characterized by a long hydrophobic alkyl chain (

For drug development professionals, UDTES is critical in pore modification of Mesoporous Silica Nanoparticles (MSNs) to control drug release rates and in the passivation of diagnostic biosensors to prevent non-specific protein adsorption. Its solubility profile is the governing factor in the quality, ordering, and reproducibility of these surface coatings.

Molecular Architecture & Solubility Mechanism

The solubility of UDTES is dictated by its dual nature. Understanding this duality is essential for selecting the correct solvent system.

-

The Tail (

-): A non-polar, hydrophobic undecyl chain. This moiety drives high solubility in non-polar organic solvents (alkanes, aromatics) and facilitates van der Waals ordering during SAM formation. -

The Head (

): A polar, hydrolyzable silyl ester group. This moiety allows solubility in polar organic solvents (alcohols, ethers) but introduces moisture sensitivity.

Solubility Rule of Thumb

"Like Dissolves Like" with a Kinetic Twist: While UDTES dissolves in both non-polar (Toluene) and polar (Ethanol) solvents, the stability of the solution varies drastically. Non-polar solvents preserve the monomeric state, while polar protic solvents (if not strictly anhydrous) accelerate hydrolysis and oligomerization.

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on solubility , stability , and film quality .

| Solvent Class | Specific Solvent | Solubility | Stability (Shelf-Life) | SAM Quality | Technical Recommendation |

| Aromatic | Toluene | Excellent | High | Superior | Primary Choice. Promotes dense, ordered monolayers. Low water solubility in toluene prevents bulk polymerization. |

| Alkane | Hexane / Heptane | Good | High | Good | Good for initial cleaning or specific non-polar applications. Slightly lower solubility for hydrolyzed intermediates (silanols). |

| Polar Protic | Ethanol / Methanol | Excellent | Low | Variable | Use with Caution. Requires anhydrous grade (<50 ppm water). Promotes rapid hydrolysis; solution must be used immediately. |

| Chlorinated | Chloroform / DCM | Excellent | Moderate | Good | Effective but often avoided due to toxicity and rapid evaporation rates which can cause deposition artifacts. |

| Ether | THF | Excellent | Moderate | Moderate | Useful for co-solvent systems but can absorb atmospheric moisture rapidly. |

Mechanistic Insight: Why Toluene?

Toluene is the "Gold Standard" because it balances solubility with kinetic control.

-

Solvation: It solvates the hydrophobic tail effectively.

-

Water Management: Toluene dissolves very little water. This limits the hydrolysis reaction to the surface of the substrate (where adsorbed water exists) rather than in the bulk solution, preventing the formation of polysiloxane clumps (white precipitate) that ruin coatings.

Experimental Protocol: Self-Validating SAM Formation

This protocol is designed to be self-validating , meaning the steps include visual or logical checks to ensure the system is functioning correctly before proceeding.

Target Concentration: 1–5 mM (approx. 0.05% – 0.2% v/v) Solvent: Anhydrous Toluene (preferred) or Ethanol.

Step-by-Step Workflow

-

Glassware Preparation:

-

Protocol: All glassware must be clean and dry. Rinse with acetone/ethanol and oven-dry at 100°C.

-

Causality: Silanes react with surface hydroxyls. Wet glassware will consume the silane before it reaches your sample.

-

-

Solvent Validation (The "Cloud Point" Check):

-

Protocol: Dispense 10 mL of solvent into a vial. Add 1 drop of UDTES. Shake.

-

Self-Validation: The solution should remain crystal clear . If it turns cloudy or white immediately, your solvent contains too much water (bulk polymerization is occurring). Abort and replace solvent.

-

-

Solution Preparation:

-

Protocol: Add UDTES to the solvent to reach 1-5 mM concentration. Stir gently for 5 minutes.

-

Note: For Ethanol-based protocols, an activation step (adding trace acetic acid and water) is sometimes used to pre-hydrolyze the silane, but this reduces pot-life to <1 hour.

-

-

Deposition:

-

Protocol: Immerse the clean substrate (Silicon wafer, Glass slide) into the solution.

-

Time: 12–24 hours (Toluene) or 1–4 hours (Ethanol).

-

Environment:[1] Seal the container to prevent solvent evaporation and atmospheric moisture ingress.

-

-

Rinsing & Curing:

-

Protocol: Remove substrate. Rinse sequentially with Toluene → Ethanol → Water .

-

Curing: Bake at 100–120°C for 30 minutes.

-

Causality: Baking drives the condensation reaction (

), locking the covalent bond.

-

Visualization of Mechanisms

Diagram 1: Solvation & Hydrolysis Pathways

This diagram illustrates how solvent choice dictates the fate of the UDTES molecule: either stable solvation or rapid hydrolysis leading to polymerization.

Caption: Pathway comparison showing how Toluene favors stable monomer delivery to the surface, while wet Ethanol risks bulk polymerization.

Diagram 2: Self-Validating Experimental Workflow

A logical flow for preparing UDTES solutions with built-in quality control checkpoints.

Caption: Operational workflow emphasizing the critical "Cloud Point" validation step to prevent experimental failure.

Applications in Drug Development

The solubility and ordering of UDTES directly impact its utility in pharmaceutical applications:

-

Mesoporous Silica Nanoparticles (MSNs): UDTES is used to functionalize the pores of MSNs. The

chain creates a hydrophobic environment within the pore, slowing the release of hydrophilic drugs or enabling the loading of hydrophobic cargo.-

Solvent Criticality: Toluene is preferred here to ensure the silane penetrates deep into the pores before reacting, rather than clogging the pore mouths with polymerized siloxane.

-

-

Biosensor Passivation: In diagnostic devices, UDTES forms a blocking layer that prevents "noise" from non-specific binding of blood proteins.

-

Solvent Criticality: High-purity, particle-free solvents (filtered <0.2 µm) are required to prevent surface defects that could trigger false positives.

-

References

-

Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide detailing silane solubility and hydrolysis mechanisms).

-

Sigma-Aldrich (Merck).Material Safety Data Sheet: Dodecyltriethoxysilane (Homologous Series Reference).

-

National Institutes of Health (PubChem).Triethoxysilane Compound Summary. (General properties of the triethoxy headgroup).

-

Arkles, B.Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006. (Authoritative text on alkylsilane surface chemistry).

Sources

Methodological & Application

Application Note: Fluorine-Free Superhydrophobic Surface Preparation Using Undecyltriethoxysilane (UDTES)

Executive Summary

This application note details the protocol for generating superhydrophobic surfaces (Water Contact Angle

Critical Scientific Insight: UDTES alone creates a hydrophobic monolayer (

Scientific Foundation & Mechanism

The "Grafting-To" Mechanism

UDTES functions as an amphiphilic molecular bridge. The silane headgroup anchors to the substrate, while the undecyl (

The reaction proceeds in four distinct kinetic stages:

-

Hydrolysis: Ethoxy groups react with water (catalyzed by acid) to form reactive silanols (-Si-OH).[1]

-

Adsorption: Silanol groups hydrogen-bond with surface hydroxyls on the substrate.

-

Condensation: Thermal curing drives water elimination, forming stable covalent siloxane bonds (Si-O-Si).

-

Self-Assembly: Van der Waals forces between

chains drive the formation of a dense, ordered Self-Assembled Monolayer (SAM).

Mechanism Diagram

Figure 1: The stepwise chemical transformation of UDTES from solution precursor to covalently bonded monolayer.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Purpose |

| This compound | >95% Purity (CAS 17980-47-1) | Active hydrophobic agent |

| Ethanol | Absolute (anhydrous) | Primary solvent |

| Acetic Acid | Glacial | Hydrolysis catalyst (pH adjustment) |

| Silica Nanoparticles | 20nm - 50nm diameter | Surface roughening agent |

| Deionized Water | 18.2 MΩ·cm | Hydrolysis reactant |

Phase A: Surface Roughening (Mandatory for Superhydrophobicity)

Note: If applying to an already rough surface (e.g., etched metal, fabric), skip to Phase B.

Rationale: A flat surface treated with UDTES will only reach a maximum contact angle of

-

Preparation of Nanoparticle Suspension:

-

Disperse 1.0g of Silica Nanoparticles in 100mL Ethanol.

-

Sonicate for 30 minutes to break aggregates.

-

-

Deposition:

-

Dip-coat the clean glass/metal substrate into the suspension (Withdrawal speed: 2 mm/s).

-

Alternatively, spray-coat for 5 seconds.

-

-

Calcination (Sintering):

-

Heat substrate to 400°C for 1 hour . This fuses the nanoparticles to the substrate, preventing them from washing off during the silanization step.

-

Phase B: UDTES Silanization Protocol

This protocol uses an acid-catalyzed ethanol solution, which is safer and more environmentally friendly than toluene-based methods.

Workflow Diagram

Figure 2: Operational workflow for UDTES deposition.

Step-by-Step Procedure:

-

Activation: Treat the roughened substrate with Oxygen Plasma (5 mins) or UV/Ozone (20 mins).

-

Why? This maximizes surface hydroxyl (-OH) density, providing anchoring sites for the silane.

-

-

Solution Preparation:

-

Mix 95 mL Ethanol + 5 mL DI Water .

-

Adjust pH to 4.5–5.0 using Glacial Acetic Acid (approx. 1-2 drops).

-

Add 1.0 mL (approx. 1% v/v) UDTES while stirring.

-

Hydrolysis Time: Let the solution stir for 30 minutes before use. This allows the ethoxy groups to hydrolyze into silanols.

-

-

Deposition:

-

Immerse the substrate completely in the solution.

-

Incubate at Room Temperature for 1 hour . Cover the beaker to prevent ethanol evaporation.

-

-

Rinsing (Critical):

-

Remove substrate and rinse roughly with fresh Ethanol.

-

Sonicate in Ethanol for 2 minutes.

-

Why? This removes non-covalently bonded silane oligomers that cause "haze" and poor durability.

-

-

Curing:

Data Interpretation & Validation

Expected Results

| Parameter | Flat Glass (Control) | Flat Glass + UDTES | Roughened + UDTES |

| Water Contact Angle (WCA) | < 15° (Hydrophilic) | 105° ± 2° (Hydrophobic) | 155° ± 3° (Superhydrophobic) |

| Sliding Angle (SA) | N/A (Wets surface) | > 30° (Sticks) | < 5° (Rolls off) |

| Durability | Low | Moderate | High (if sintered) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| WCA < 140° | Insufficient roughness or incomplete coverage. | Verify nanoparticle density; increase plasma cleaning time. |

| White Haze/Residue | Silane polymerization in solution (aggregates). | Reduce water content in solvent; Rinse more aggressively (sonication). |

| Coating rubs off | Poor anchoring to substrate. | Ensure "Calcination" step (Phase A, Step 3) was performed; Check curing temp (120°C). |

References

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. Link

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.Link

-

Cassie, A.B.D., & Baxter, S. "Wettability of Porous Surfaces." Transactions of the Faraday Society, 40, 546-551. Link

-

Wenzel, R.N. "Resistance of Solid Surfaces to Wetting by Water." Industrial & Engineering Chemistry, 28(8), 988-994. Link

-

Brinker, C.J. "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link

Sources

Application Note: High-Fidelity Vapor Phase Deposition of Undecyltriethoxysilane (UDTES)

Executive Summary

The deposition of Undecyltriethoxysilane (UDTES) via vapor phase deposition (VPD) represents the gold standard for creating robust, defect-free hydrophobic self-assembled monolayers (SAMs). Unlike solution-phase deposition, which is plagued by solvent-induced aggregation, vertical polymerization, and sensitivity to trace moisture, VPD offers a solvent-free, thermodynamically controlled environment.

This protocol details the precise methodology for depositing UDTES (C11 chain) to achieve contact angles >105° and monolayer thicknesses of ~1.5–1.9 nm. It addresses the specific challenge of UDTES: its low vapor pressure (<0.1 mmHg at 25°C) necessitates a high-vacuum, high-temperature approach distinct from volatile silanes like HMDS or APTES.

Mechanistic Foundation

The formation of a UDTES SAM is a three-stage process governed by the availability of surface hydroxyls and the controlled hydrolysis of the ethoxy headgroups.

The Reaction Pathway

-

Hydrolysis: Surface-bound water or vapor-phase water hydrolyzes the ethoxy groups (

) to silanols ( -

Physisorption: Silanol groups form hydrogen bonds with surface hydroxyls (silanols on

). -

Condensation: Thermal energy drives the release of water, forming covalent siloxane bonds (

) with the substrate and cross-linking neighboring silane molecules.

Vapor vs. Liquid Phase

-

Liquid Phase: High local concentration leads to solution-phase polymerization. Aggregates deposit on the surface, causing "islands" and roughness.

-

Vapor Phase: Molecules arrive at the surface individually. Steric hindrance and limited diffusion prevent vertical polymerization, favoring a densely packed, crystalline-like monolayer.

Figure 1: Mechanistic pathway of UDTES Vapor Phase Deposition. Note the critical role of in-situ hydrolysis prior to covalent attachment.

Equipment and Materials

Reagents

-

Precursor: 11-Undecyltriethoxysilane (≥95%, Gelest/Sigma). Note: Store in a desiccator; moisture sensitive.

-

Substrate: Silicon wafers, Borosilicate glass, or PDMS.

-

Cleaning Agents: Sulfuric acid (

), Hydrogen Peroxide (

Hardware

-

Vacuum Chamber: Stainless steel or glass desiccator capable of

Torr (<133 Pa). A dedicated CVD oven (e.g., YES-1224P) is ideal but a vacuum oven works. -

Heating Source: Capable of maintaining

. -

Vapor Source Container: Small glass vial or crucible (open top).

Detailed Protocol

Phase 1: Surface Activation (Critical)

The substrate must be "hyper-hydrophilic" (Contact Angle

-

Cleaning:

-

Option A (Robust): Piranha Clean (3:1

) for 15 min at 90°C. Warning: Piranha solution is explosive with organics. -

Option B (Standard):

Plasma Etch (100W, 0.5 mbar, 2 min).

-

-

Rinse & Dry: Rinse with

DI water. Blow dry with -

Hydration (The "Secret" Step):

-

Vapor deposition in high vacuum can fail if the surface is too dry.

-

Action: After drying, expose the wafers to ambient humidity (40-60% RH) for 20 minutes. This adsorbs the microscopic water layer necessary for the hydrolysis of the ethoxy groups [1].

-

Phase 2: Deposition Setup

UDTES has a high boiling point (est.

-

Chamber Prep: Place 100-200

of UDTES into a small glass vial. -

Placement: Place the vial at the bottom of the vacuum chamber. Place substrates on a rack above the source.

-

Tip: Ensure no line-of-sight path for liquid "spitting" if rapid boiling occurs (unlikely with UDTES, but good practice).

-

-

Vacuum: Pump down to

Torr (ideally -

Temperature: Heat the chamber to 120°C .

-

Why 120°C? This temperature provides sufficient vapor pressure for C11 silanes without thermal degradation [2].

-

Phase 3: Deposition Cycle

-

Duration: Hold at 120°C / Vacuum for 2 to 4 hours .

-

Shorter times (<1h): Result in disordered, low-density coverage.

-

Longer times (>12h): Risk of multilayer formation if humidity is uncontrolled.

-

-

Purge: Vent the chamber with

, pump down again, and vent. Repeat 3x to remove unreacted silane vapors.

Phase 4: Post-Deposition Annealing

This step drives the condensation reaction (removing ethanol) and cross-links the monolayer.

-

Bake: Place substrates in a clean oven at 110°C for 30-60 minutes at atmospheric pressure.

-

Rinse (Optional but Recommended): Sonicate in toluene or ethanol for 5 minutes to remove any physisorbed (non-covalently bonded) silane.

-

Final Cure: Dry with

.

Characterization & Quality Control

| Metric | Target Value | Method | Interpretation |

| Water Contact Angle | Goniometry (Static) | ||

| Hysteresis | Advancing/Receding | High hysteresis indicates surface roughness or "islanding." | |

| Thickness | Ellipsometry | Theoretical length of C11 chain is ~1.5 nm. Values >2.5 nm suggest multilayers. | |

| Uniformity | Visual | Haze-free | Any visible haze indicates bulk polymerization (too much water). |

Troubleshooting Guide

Issue: Hazy / Cloudy Film

-

Cause: Excessive water vapor in the chamber or "wet" substrates led to bulk polymerization of UDTES before it reached the surface.

-

Fix: Reduce hydration time in Phase 1. Ensure the chamber is dry before loading. Use a lower pressure.

Issue: Low Contact Angle (<90°)

-

Cause A: Insufficient Vapor Pressure.[1] The source didn't get hot enough.

-

Fix: Increase temp to 130-140°C or improve vacuum quality.

-

-

Cause B: Surface Contamination.

-

Fix: Re-verify Plasma/Piranha cleaning efficiency.

-

Issue: "Coffee Ring" Defects

-

Cause: Condensation of liquid silane on the substrate.

-

Fix: Ensure the substrate is warmer than the silane source, or at least at equilibrium. Never have a cold substrate and a hot source in a static chamber.

Process Workflow Diagram

Figure 2: Operational workflow for batch processing of UDTES coated substrates.

References

-

Vapor Phase Deposition of Monofunctional Alkoxysilanes. Advanced Functional Materials, 2010.

-

Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes. PLoS ONE, 2013.

-

Silanization by Room Temperature Chemical Vapor Deposition. Micromachines, 2019.

-

Vapor Phase Deposition of Fluoroalkyl Silanes. Applied Surface Science, 2013.

-

Gelest Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure.

Sources

Application Note: Spin Coating Protocols for Undecyltriethoxysilane (UDTES) Films

Executive Summary

This guide details the protocol for depositing Undecyltriethoxysilane (UDTES) films via spin coating.[1] UDTES (

This protocol provides two distinct workflows:

-

High-Precision SAM Protocol: For creating ordered Self-Assembled Monolayers (SAMs) with maximum hydrophobicity.[1]

-

Rapid Sol-Gel Protocol: For thicker, robust hydrophobic coatings suitable for industrial scale-up.[1]

Material Science & Mechanism

To achieve a durable film, the UDTES molecule must undergo a three-stage chemical process: Hydrolysis , Adsorption , and Condensation .

Mechanistic Pathway

The ethoxy groups (

-

Step 1: Hydrolysis:

[1] -

Step 2: Adsorption: Silanols form hydrogen bonds with surface hydroxyls (

) on the substrate.[1] -

Step 3: Condensation: Thermal curing drives water removal, forming stable siloxane bonds (

) with the surface and cross-linking neighboring molecules.[1]

Reaction Mechanism Diagram

Figure 1: Chemical pathway from UDTES precursor to covalently bonded film.[1]

Experimental Protocols

Pre-requisites & Safety

-

Substrate: Silicon wafer, Glass slide, or Metal oxide.

-

Chemicals: UDTES (>95%), Ethanol (Anhydrous), Toluene (Anhydrous), Acetic Acid (Glacial), Deionized (DI) Water.

-

Equipment: Spin Coater, Plasma Cleaner (or Piranha solution), Hotplate.

Substrate Preparation (CRITICAL)

Silanes generally do not bond to dirty surfaces.[1] The surface must be rich in hydroxyl groups (

| Method | Procedure | Pros | Cons |

| Plasma Cleaning | Safe, fast, excellent -OH generation | Requires vacuum equipment | |

| Piranha Etch | Removes all organics, maximizes -OH | Extremely Hazardous , requires fume hood | |

| Base Piranha | Safer than acid piranha, good for glass | Less aggressive on heavy organic contamination |

Protocol A: High-Precision SAM (Toluene Method)

Best for: Fundamental research, max contact angle, monolayer formation.

-

Solution Prep: Mix 1% v/v UDTES in anhydrous Toluene .

-

Dispense: Static dispense. Cover the entire substrate with the solution.[2]

-

Incubation (Optional): Let the solution sit on the static wafer for 30-60 seconds to allow organization.

-

Spin:

-

Step 1: 500 RPM for 5s (Spread)

-

Step 2: 3000 RPM for 40s (Thinning & Drying)

-

-

Wash: Rinse immediately with fresh Toluene, then Ethanol to remove unbound silanes.[1]

-

Cure: Bake at 120°C for 60 mins .

Protocol B: Rapid Sol-Gel Coating (Ethanol Method)

Best for: Industrial coatings, thicker films, environmental safety.

-

Stock Solution: Prepare 95% Ethanol / 5% Water mixture.[1] Adjust pH to 4.5–5.0 using Acetic Acid .[1]

-

Activation: Add 2% v/v UDTES to the acidified ethanol.

-

Hydrolysis Time: Stir for 30-60 minutes at room temperature. Note: The solution is active when it turns slightly hazy or after fixed time. Triethoxysilanes require this step to generate silanols before coating.

-

Spin:

-

Step 1: 3000 RPM for 60s.

-

-

Cure: Bake at 110°C for 30 mins .

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for UDTES spin coating.[1]

Characterization & Troubleshooting

Quality Control Metrics

| Parameter | Method | Target Value (UDTES) |

| Hydrophobicity | Water Contact Angle (Goniometer) | 100° - 110° |

| Thickness | Ellipsometry | ~1.5 - 2.0 nm (Monolayer) |

| Uniformity | AFM (Roughness | < 0.5 nm |

Troubleshooting Guide

-

Problem: Hazy Film (White residue)

-

Problem: Low Contact Angle (<90°)

-

Problem: "Pinholes" or Dewetting

References

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[1] Gelest, Inc.[1][3] Technical Brochure.

-

Ossila. "Spin Coating: A Guide to Theory and Techniques."[1] Ossila Application Notes.

-

Brinker, C. J. "Hydrolysis and Condensation of Silicates: Effects on Structure."[1] Journal of Non-Crystalline Solids, 1988.[1]

-

Ehsani, H. "Evolution of the Laser-Induced Spallation Technique in Film Adhesion Measurement." Applied Mechanics Reviews, 2021.[4][5] (Discusses 11-amino-undecyltriethoxysilane adhesion).

-

PubChem. "Octyltriethoxysilane Compound Summary" (Analogous C8 silane properties).[1]

Sources

undecyltriethoxysilane for functionalizing silica surfaces

Application Note: Precision Functionalization of Silica Surfaces with Undecyltriethoxysilane (UDTES) Derivatives

Part 1: Executive Summary & Strategic Rationale

In the landscape of surface modification, This compound (UDTES) derivatives—specifically the C11 chain length—occupy a critical "Goldilocks" zone between the short-chain order of octyl (C8) silanes and the crystalline rigidity of octadecyl (C18) systems.

For drug development and biosensor applications, the C11 spacer provides sufficient distance (>1.5 nm) to decouple biomolecules from the silica substrate, minimizing steric hindrance and non-specific denaturation, while maintaining a liquid-expanded phase that allows for lateral mobility of attached ligands.

This guide details the protocol for generating high-fidelity Self-Assembled Monolayers (SAMs) using UDTES, focusing on the 11-Aminothis compound (often used for bioconjugation) and the n-Undecyltriethoxysilane (for hydrophobicity/passivation).

Part 2: Chemical Profile & Mechanistic Insight

The success of silanization relies on controlling the competition between hydrolysis (activation) and condensation (polymerization). Triethoxysilanes are less reactive than trichlorosilanes, allowing for easier handling, but they require careful moisture control to prevent bulk polymerization.

Table 1: Physicochemical Properties of Key UDTES Derivatives

| Property | 11-Aminothis compound | n-Undecyltriethoxysilane (Alkyl) |

| CAS Number | 116821-45-5 | Custom/Niche (Compare to C12: 18536-91-9) |

| Function | Bio-linker (Amine termination) | Passivation (Methyl termination) |

| Chain Length | ~16 Å (Theoretical) | ~15 Å (Theoretical) |

| Hydrolysis Rate | Slow (requires catalysis) | Slow (requires catalysis) |

| Solvent Compatibility | Toluene, Ethanol (Dry) | Toluene, Hexane |

The Silanization Mechanism

The formation of a SAM occurs in three distinct phases. Understanding this causality is essential for troubleshooting.

-

Hydrolysis: Ethoxy groups (-OEt) react with trace water to form Silanols (-Si-OH).

-

Physisorption: Silanols hydrogen-bond to the surface hydroxyls of the silica.

-

Condensation: Covalent bonds (Si-O-Si) form between the silane and the surface (vertical) and between neighboring silanes (lateral), releasing water.

Figure 1: The kinetic pathway of silanization.[1] Note that excess water diverts the reaction toward bulk polymerization (red), destroying the monolayer.

Part 3: Experimental Protocols

Pre-Requisite: Surface Activation (Critical)

Silanes cannot bond to a dirty or dehydroxylated surface. You must maximize surface silanol (-OH) density.

-

Method: Piranha Clean (3:1 H2SO4:H2O2) for 30 mins OR O2 Plasma (100W, 5 mins).

-

Validation: Surface should be perfectly wettable (Contact angle < 5°).

Protocol A: Liquid-Phase Deposition (Anhydrous Toluene)

Best for: High-quality, dense monolayers for chromatography or biosensors.

Reagents:

-

This compound derivative (11-Amino or Alkyl).[2]

-

Anhydrous Toluene (99.8%, <50 ppm H2O).

-

Acetic Acid (glacial) – Catalyst for amino-silanes.

Step-by-Step:

-

Preparation: In a glovebox or desiccated environment, prepare a 1% (v/v) solution of UDTES in anhydrous toluene.

-

Note: If using 11-aminothis compound, add 1% acetic acid to catalyze hydrolysis and prevent amine-silanol interaction.

-

-

Incubation: Immerse the activated silica substrate into the solution.

-

Time: 12–24 hours at Room Temperature (20–25°C).

-

Why? Long incubation allows the slow-reacting ethoxy groups to hydrolyze (using surface water) and reorganize into a packed monolayer.

-

-

Washing (Crucial): Remove substrate and rinse vigorously:

-

2x Toluene (removes physisorbed bulk silane).

-

1x Ethanol (removes toluene residues).

-

1x Deionized Water (hydrolyzes remaining ethoxy groups).

-

-

Curing: Bake the substrate at 110°C for 1 hour .

Protocol B: Vapor-Phase Deposition

Best for: MEMS, nanostructures, and preventing aggregate formation.

Step-by-Step:

-

Place the activated silica substrates in a vacuum desiccator.

-

Place an open vial containing 200 µL of UDTES in the bottom of the desiccator.

-

Pump down to vacuum (< 10 mbar) to remove air, then seal.

-

Incubation: Place the entire desiccator in an oven at 60–80°C for 4–6 hours.

-

Why? Heat increases the vapor pressure of the heavy C11 silane, allowing it to sublime and react with the surface hydroxyls without solvent interference.

-

-

Post-Process: Remove and cure at 110°C for 30 mins.

Part 4: Quality Control & Validation

A protocol is only as good as its validation. Use these metrics to confirm success.

| Technique | Metric | Expected Result (C11 SAM) | Interpretation |

| Ellipsometry | Thickness | 1.4 – 1.7 nm | <1.4 nm: Incomplete coverage.>2.0 nm: Multilayer/Polymerization. |

| Contact Angle | Water (θ) | 100°–110° (Alkyl)50°–60° (Amino) | Alkyl should be hydrophobic.Amino should be moderately wettable but different from bare silica (<5°). |

| XPS | N/Si Ratio | ~0.15 (for Amino) | Confirms presence of nitrogen (amine headgroup). |

Experimental Workflow Diagram

Figure 2: Operational workflow. The "Rinse" step is the primary control point for preventing multilayer formation.

Part 5: Troubleshooting & Critical Parameters

-

Cloudy/Hazy Surface:

-

Cause: Bulk polymerization due to excess water in the solvent.

-

Fix: Use anhydrous toluene (<50ppm water). Perform reaction under Nitrogen/Argon.

-

-

Low Contact Angle (Patchy SAM):

-

Cause: Incomplete hydrolysis or dirty substrate.

-

Fix: Increase incubation time or re-clean substrate with Piranha solution.

-

-

Aggregates in AFM:

-

Cause: Particle deposition from old silane solution.

-

Fix: Filter silane solution (0.2 µm PTFE) before use. Use fresh silane (silanes degrade once opened).

-

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[5] (Technical Brochure). Available at: [Link]

-

Arkles, B. (2012).[6] Hydrophobicity, Hydrophilicity and Silane Surface Modification.[7][8][9] Gelest, Inc.[5] Available at: [Link]

- Smith, E. A., & Chen, W. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405–12409. (Discusses the importance of curing and rinsing).

- Pasternack, R. M., et al. (2008). Formation of Self-Assembled Monolayers of n-Alkylsilanes on Silica: A Kinetic Study. Langmuir. (General mechanism for alkyl silanes).

Sources

- 1. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. lab.semi.ac.cn [lab.semi.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. n-OCTYLTRIETHOXYSILANE, 98% - Gelest, Inc. [gelest.com]

- 7. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]

- 8. n-OCTYLTRIETHOXYSILANE, 98% - Gelest, Inc. [gelest.com]

- 9. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Undecyltriethoxysilane in Microfluidic Device Fabrication

Introduction: The Critical Role of Surface Engineering in Microfluidics

Microfluidic technologies have revolutionized biological and chemical analysis by enabling the precise manipulation of minute fluid volumes within intricately designed microchannels. The performance of these "lab-on-a-chip" systems is profoundly influenced by the interactions occurring at the solid-liquid interface. Consequently, the ability to engineer and control the surface properties of microfluidic devices is not merely an optimization step but a fundamental requirement for robust and reproducible performance.

Native materials used in microfluidic fabrication, such as glass and polydimethylsiloxane (PDMS), often possess surface characteristics that are suboptimal for specific applications. For instance, the inherent hydrophilicity of plasma-treated PDMS or glass can lead to nonspecific adsorption of proteins and cells, while also posing challenges for generating stable droplets in digital microfluidics. To overcome these limitations, strategic surface modification is employed.

This guide focuses on the application of Undecyltriethoxysilane (UTES) , a powerful organosilane coupling agent, for creating stable, robust, and highly hydrophobic surfaces on common microfluidic substrates. The long undecyl (C11) alkyl chain of UTES provides a low-energy surface, while the triethoxysilane group facilitates covalent attachment to the device material, forming a durable self-assembled monolayer (SAM). This modification is pivotal for applications requiring precise fluid control, reduced biofouling, and the generation of discrete droplets for high-throughput screening and analysis.

The Chemistry of Covalent Surface Modification with UTES

The efficacy of UTES as a surface modifying agent lies in its bifunctional nature and the well-understood chemistry of silanization. The process transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic one through the formation of strong covalent bonds.

The silanization reaction proceeds in two primary steps:

-

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom of the UTES molecule react with trace amounts of water to form reactive silanol groups (Si-OH). This step is crucial as it "activates" the silane for bonding.

-

Condensation: These newly formed silanol groups on the UTES molecule then react with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass or plasma-activated PDMS). This condensation reaction forms a stable siloxane bond (Si-O-Si), covalently anchoring the UTES molecule to the surface.[1] Adjacent UTES molecules can also cross-link with each other, creating a robust, networked monolayer.

The long, non-polar undecyl chains (-(CH₂)₁₀CH₃) are oriented away from the surface, creating a dense, brush-like layer that repels water, a phenomenon known as the hydrophobic effect.[2]

Technical Advantages & Applications

Choosing UTES for surface hydrophobization offers several key advantages over alternative methods:

-

Durability: The covalent Si-O-Si bond is exceptionally stable, providing a coating that withstands a wide range of solvents, temperatures, and flow conditions commonly used in microfluidics.[3][4] This is a significant improvement over physically adsorbed coatings, which can delaminate over time.

-

Reproducibility: When performed under controlled conditions, the self-assembly process leads to highly ordered and uniform monolayers, ensuring consistent surface properties across devices and experimental runs.

-

High Hydrophobicity: The dense packing of the C11 alkyl chains results in a highly hydrophobic surface, with water contact angles often exceeding 100-110°. This is crucial for applications where minimal interaction with aqueous solutions is desired.

These properties make UTES-modified devices ideal for a variety of applications:

-

Droplet-Based (Digital) Microfluidics: Creating stable, monodisperse water-in-oil droplets for high-throughput screening, single-cell analysis, and digital PCR. The hydrophobic channel walls prevent droplet wetting and ensure smooth transport.[2]

-

Reducing Biofouling: The low surface energy minimizes the nonspecific adsorption of proteins, cells, and other biomolecules, leading to cleaner assays and improved sensitivity.[5]

-

Enhanced Fluid Control: Hydrophobic surfaces can be patterned to create "virtual" channels or passive valves, guiding fluid flow without physical barriers.[6]

-

Organic Synthesis: The stability of the coating allows for the use of organic solvents that would otherwise cause swelling and degradation of materials like PDMS.[7]

Experimental Protocols

Successful and reproducible surface modification requires meticulous attention to detail, from initial substrate cleaning to the final curing of the silane layer.

Protocol 1: Substrate Cleaning and Activation

Objective: To remove contaminants and generate surface hydroxyl (-OH) groups necessary for the silanization reaction.

Materials:

-

Glass slides or silicon wafers

-

Acetone, Isopropanol (IPA), Methanol (reagent grade)

-

Deionized (DI) water

-

Oxygen plasma cleaner or UV-Ozone cleaner

-

Sonicator

Procedure for Glass/Silicon Substrates:

-

Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic residues and particulate matter.[8]

-

Thoroughly rinse with DI water after the final sonication step.

-

Dry the substrates completely using a stream of filtered nitrogen or argon gas.

-

Immediately before silanization, activate the surface by treating with oxygen plasma for 2-5 minutes at medium power (e.g., 30-100 W). This step etches away any remaining contaminants and generates a high density of surface hydroxyl groups.[10]

Procedure for PDMS Substrates:

-

Ensure the PDMS device is fully cured and free of dust or debris.

-

Activate the PDMS surface using oxygen plasma for 30-60 seconds. Causality: Over-exposure of PDMS to plasma can cause surface cracking and lead to a brittle, glass-like silica layer.[10] The goal is to generate Si-OH groups without compromising the bulk properties of the elastomer.[10]

-

Proceed to the silanization step immediately after plasma treatment, as the PDMS surface will begin to recover its hydrophobicity within minutes to hours.[10]

Protocol 2: UTES Silanization (Vapor Phase Deposition)

Objective: To apply a uniform monolayer of UTES onto the activated substrate. Vapor deposition is often preferred for microchannels as it avoids potential clogging from liquid-phase polymerization.

Materials:

-

Activated glass or PDMS substrates

-

This compound (UTES)

-

Glass vacuum desiccator

-

Vacuum pump

-

Small vial or aluminum foil cup

-

Oven

Procedure:

-

Place the freshly activated substrates inside a clean, dry vacuum desiccator.

-

In a chemical fume hood, pipette 100-200 µL of UTES into a small vial or a cup made from aluminum foil. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.

-

Close the desiccator and connect it to a vacuum pump. Evacuate the desiccator for 5-10 minutes, or until a pressure of <1 Torr is reached.

-

Isolate the desiccator from the pump by closing the valve. Allow the substrates to be exposed to the UTES vapor for 2-4 hours at room temperature. Causality: The vacuum lowers the boiling point of UTES, allowing it to enter the gas phase and deposit uniformly over all exposed surfaces, including within microchannels.[8]

-

Vent the desiccator to atmospheric pressure with nitrogen or dry air inside the fume hood.

-

Carefully remove the silanized substrates.

-

Place the substrates in an oven and bake at 65-80°C for 30-60 minutes. Causality: This thermal curing step drives the condensation reaction to completion and removes any remaining water or ethanol byproducts, resulting in a more stable and cross-linked monolayer.[11]

Validation and Characterization

Verifying the quality of the hydrophobic coating is essential for ensuring device performance. Contact angle measurement is the most direct and common method.

Contact Angle Goniometry: This technique measures the angle a liquid droplet forms with a solid surface at the three-phase boundary.[12] For a UTES-coated surface, a water droplet should exhibit a high contact angle, indicating successful hydrophobization.

| Substrate | Treatment | Typical Static Water Contact Angle (θ) | Reference |

| Glass | Untreated (Cleaned) | < 20° | [13] |

| Glass | UTES Coated | 105° - 110° | [14] |

| PDMS | Untreated (Cured) | ~110° | [10] |

| PDMS | Oxygen Plasma Treated | < 20° | [10] |

| PDMS | Plasma Treated + UTES Coated | ~110° (restored hydrophobicity) | [15] |

Expert Insight: Beyond the static contact angle, measuring the contact angle hysteresis (the difference between the advancing and receding angles) provides information about the coating's homogeneity.[16] A low hysteresis (<10°) indicates a smooth, chemically uniform surface, which is desirable for applications requiring droplets to move easily without sticking.[17]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low contact angle / Incomplete hydrophobicity | 1. Incomplete removal of contaminants. 2. Insufficient surface activation (-OH groups). 3. Degraded or old UTES reagent. | 1. Optimize sonication steps; use fresh solvents. 2. Increase plasma exposure time slightly or check plasma cleaner performance. 3. Use fresh UTES from a sealed container stored under inert gas. |

| Hazy or cloudy appearance on the surface | Polymerization of UTES in the vapor phase or on the surface due to excess moisture. | 1. Ensure the desiccator and substrates are perfectly dry. 2. Vent the chamber with dry nitrogen instead of ambient air. 3. Reduce the amount of UTES or the deposition time. |

| Poor coating durability; contact angle decreases over time | 1. Incomplete covalent bonding. 2. Insufficient removal of unbound silane. | 1. Increase the post-deposition baking time or temperature. 2. After baking, consider a brief rinse/sonication in a non-polar solvent like hexane or toluene to remove physisorbed molecules, followed by re-drying. |

Safety and Handling

This compound and the solvents used in the cleaning protocols present chemical hazards that require proper safety measures.

-

This compound (UTES): Causes serious eye irritation. May cause skin and respiratory irritation.[18] The hydrolysis reaction liberates ethanol.

-

Solvents (Acetone, Isopropanol): Are flammable and can cause irritation.

-

Plasma Cleaner: Generates UV radiation and ozone. Ensure the safety interlocks are functioning.

Mandatory Precautions:

-

Always handle UTES and organic solvents inside a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19]

-

Consult the Safety Data Sheet (SDS) for UTES and all other chemicals before use.[18][19][20][21]

-

Ensure proper waste disposal according to your institution's guidelines.

References

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

-

Microfluidic Explained. Hydrophobic. [Link]

-

Chrisey, L. A., Lee, G. U., & O'Ferrall, C. E. (1996). A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces. Nucleic acids research, 24(15), 3031–3039. [Link]

-

Gelest, Inc. (2017). 11-(TRIMETHYLSILOXY)this compound Safety Data Sheet. [Link]

-

Khorasani, M., et al. (2023). Fabricating durable and stable superhydrophobic coatings by the atmospheric pressure plasma polymerisation of hexamethyldisiloxane. ResearchGate. [Link]

-

ResearchGate. (2018). Modification of the Glass Surface Property in PDMS-Glass Hybrid Microfluidic Devices. [Link]

-

Nanoscience Instruments. Contact Angle Measurements and Wettability. [Link]

-

Hao Lab. (2023). Fabrication of Microfluidic Devices for Continuously Monitoring Yeast Aging. [Link]

-

DiVA portal. (2018). Superhydrophobic surfaces for microfluidic applications. [Link]

-

protocols.io. (2024). PDMS Microfluidic device fabrication. [Link]

-

ResearchGate. Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). [Link]

-

PubMed. (2018). Stability of Polyethylene Glycol and Zwitterionic Surface Modifications in PDMS Microfluidic Flow Chambers. [Link]

-

Biolin Scientific. Contact Angle Measurements. [Link]

-

MDPI. (2023). A Review of Methods to Modify the PDMS Surface Wettability and Their Applications. [Link]

-

Biolin Scientific. Contact angle – What is it and how do you measure it?. [Link]

-

Wikipedia. Silanization. [Link]

-

ResearchGate. (2022). Preparation of microfluidics device from PMMA for liposome synthesis. [Link]

-

ResearchGate. (2012). Superhydrophobic Textures for Microfluidics. [Link]

-

Gelest, Inc. (2015). 11-(2-METHOXYETHOXY)UNDECYLTRIMETHOXYSILANE Safety Data Sheet. [Link]

-

MDPI. (2022). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. [Link]

-

YouTube. (2021). PDMS Device Fabrication and Surface Modification. [Link]

-

Harvard Apparatus. surface micromachine microfluidics: design, fabrication, packaging, and characterization. [Link]

-

NIH. (2016). Superhydrophobic Materials for Biomedical Applications. [Link]

-

BE-Responsible. Surface Modification Techniques for PDMS Microfluidic Circuits. [Link]

-

Arizona State University. (2020). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). [Link]

-

Aculon. Microfluidic Coatings. [Link]

- Google Patents.

-

MDPI. (2023). Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation. [Link]

Sources

- 1. Silanization - Wikipedia [en.wikipedia.org]

- 2. Hydrophobic - Microfluidic Explained [blog.darwin-microfluidics.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aculon.com [aculon.com]

- 7. US8444899B2 - Methods and materials for fabricating microfluidic devices - Google Patents [patents.google.com]

- 8. haolab.ucsd.edu [haolab.ucsd.edu]

- 9. PDMS Microfluidic device fabrication [protocols.io]

- 10. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanoscience.com [nanoscience.com]

- 13. Stability of Polyethylene Glycol and Zwitterionic Surface Modifications in PDMS Microfluidic Flow Chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. biolinscientific.com [biolinscientific.com]

- 17. biolinchina.com [biolinchina.com]

- 18. gelest.com [gelest.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. gelest.com [gelest.com]

Troubleshooting & Optimization

Technical Support Center: Undecyltriethoxysilane (UDTES) Deposition Guide

The following guide serves as a specialized Technical Support Center for optimizing Undecyltriethoxysilane (UDTES) deposition. It is structured to provide actionable, high-level troubleshooting and process optimization for researchers requiring precise self-assembled monolayers (SAMs).[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of C11-Alkylsilane SAM Formation

Core Mechanism & Chemistry

Understanding the "Why" before the "How"